molecular formula C11H18N2O2S B13146288 tert-Butyl (2-propylthiazol-5-yl)carbamate

tert-Butyl (2-propylthiazol-5-yl)carbamate

Cat. No.: B13146288
M. Wt: 242.34 g/mol
InChI Key: GGBMMPUPBKGMBD-UHFFFAOYSA-N
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Description

tert-Butyl (2-propylthiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a thiazole ring substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-propylthiazol-5-yl)carbamate typically involves the reaction of 2-propylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

2-Propylthiazole+tert-Butyl chloroformateEt3Ntert-Butyl (2-propylthiazol-5-yl)carbamate\text{2-Propylthiazole} + \text{tert-Butyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} 2-Propylthiazole+tert-Butyl chloroformateEt3​N​tert-Butyl (2-propylthiazol-5-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-propylthiazol-5-yl)carbamate can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted thiazole carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (2-propylthiazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.

Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for the treatment of diseases such as cancer or infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-propylthiazol-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring may also participate in π-π interactions or hydrogen bonding with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl (5-bromothiazol-2-yl)carbamate
  • tert-Butyl (4-bromothiazol-2-yl)carbamate
  • tert-Butyl (2-amino-4-methylthiazol-5-yl)carbamate

Comparison: tert-Butyl (2-propylthiazol-5-yl)carbamate is unique due to the presence of the propyl group on the thiazole ring. This structural feature can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the propyl group may enhance the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

tert-butyl N-(2-propyl-1,3-thiazol-5-yl)carbamate

InChI

InChI=1S/C11H18N2O2S/c1-5-6-8-12-7-9(16-8)13-10(14)15-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,14)

InChI Key

GGBMMPUPBKGMBD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(S1)NC(=O)OC(C)(C)C

Origin of Product

United States

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